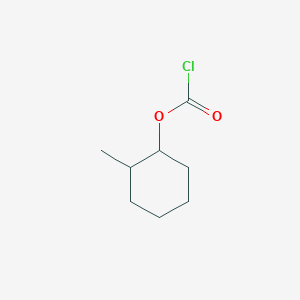
2-Methylcyclohexyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of a chloroformate group (ROC(O)Cl). These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
2-Methylcyclohexyl chloroformate can be synthesized through the reaction of 2-methylcyclohexanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
[ \text{COCl}_2 + \text{2-Methylcyclohexanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The reaction is typically carried out at low temperatures to minimize the formation of by-products and to ensure high yields of the desired product .
Analyse Chemischer Reaktionen
2-Methylcyclohexyl chloroformate undergoes various chemical reactions, including:
-
Reaction with Amines: : It reacts with amines to form carbamates. This reaction is typically carried out in the presence of a base to absorb the hydrochloric acid formed. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)-N(H)R’} + \text{HCl} ]
-
Reaction with Alcohols: : It reacts with alcohols to form carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)-OR’} + \text{HCl} ]
-
Reaction with Carboxylic Acids: : It reacts with carboxylic acids to form mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)-OC(O)R’} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid formed .
Wissenschaftliche Forschungsanwendungen
2-Methylcyclohexyl chloroformate is used in various scientific research applications, including:
Organic Synthesis:
Metabolite Profiling: It is used in the quantitative analysis of metabolites containing amino and carboxylic groups.
Wirkmechanismus
The mechanism of action of 2-Methylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction typically proceeds via a substitution nucleophilic internal mechanism, resulting in the formation of carbamates, carbonate esters, or mixed anhydrides .
Vergleich Mit ähnlichen Verbindungen
2-Methylcyclohexyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity and are used in similar applications. this compound is unique due to its cyclohexyl ring structure, which can impart different steric and electronic properties compared to linear or aromatic chloroformates .
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
These compounds are used in various organic synthesis and analytical applications, similar to this compound .
Eigenschaften
Molekularformel |
C8H13ClO2 |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
(2-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
RKEOVSXUOPSKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


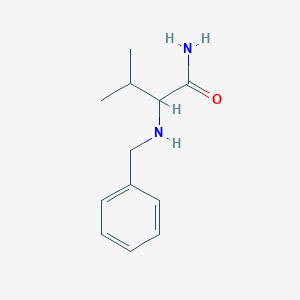
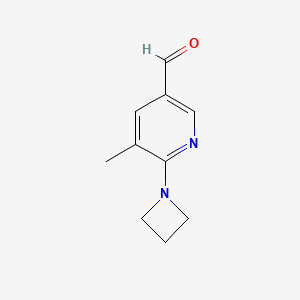
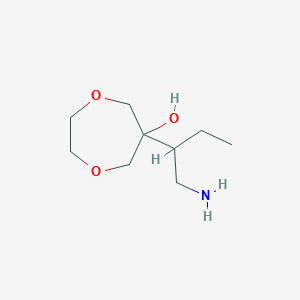
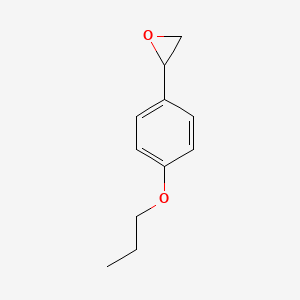
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
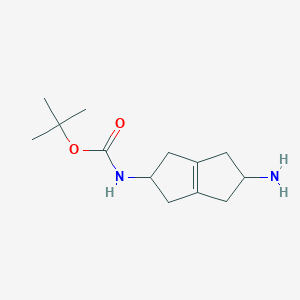

![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13177237.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)

